molecular formula C10H13NO3 B13743266 Acetamide, N-((4-methoxyphenyl)methoxy)- CAS No. 23993-49-9

Acetamide, N-((4-methoxyphenyl)methoxy)-

Katalognummer: B13743266
CAS-Nummer: 23993-49-9
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: RDSUGUYIRHIUJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-((4-methoxyphenyl)methoxy)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (4-methoxyphenyl)methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((4-methoxyphenyl)methoxy)- typically involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate. This intermediate is then reacted with methanol and a suitable catalyst to produce the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of Acetamide, N-((4-methoxyphenyl)methoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-((4-methoxyphenyl)methoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetamide, N-((4-methoxyphenyl)methoxy)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N-((4-methoxyphenyl)methoxy)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • N-(4-Methoxyphenyl)acetamide
  • 4-Methoxyacetanilide

Uniqueness

Acetamide, N-((4-methoxyphenyl)methoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

23993-49-9

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methoxy]acetamide

InChI

InChI=1S/C10H13NO3/c1-8(12)11-14-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12)

InChI-Schlüssel

RDSUGUYIRHIUJH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NOCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.